N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans- is a bioactive chemical.
Scientific Research Applications
Antiarrhythmic Properties
Benzamide derivatives have been explored for their potential in treating arrhythmias. For instance, the synthesis of 5-benzamido-2-methyl-trans-decahydroisoquinolines, including compounds structurally related to the mentioned benzamide, showed significant antiarrhythmic potency. The lipophilicity of the benzamide moiety is crucial in determining the compound's effectiveness in this context (Mathison & Pennington, 1980).
Anticancer Potential
Recent studies have shown that benzamide derivatives demonstrate promising anticancer properties. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited significant anticancer activity against various cancer cell lines, surpassing the effectiveness of some reference drugs (Ravinaik et al., 2021). Similarly, other derivatives have shown effectiveness against breast and lung cancer cell lines (Mohan et al., 2021).
Neuroleptic Activity
Benzamides, including those structurally related to the compound , have been investigated for their neuroleptic properties. Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have demonstrated potent neuroleptic activity, offering potential new avenues for psychosis treatment (Iwanami et al., 1981).
Antimicrobial Activity
Benzamide derivatives have also shown promise in antimicrobial applications. For example, N-benzimidazol-1-yl-methyl-benzamide derivatives demonstrated effective antimicrobial properties against a range of bacterial and fungal strains (Sethi et al., 2016).
Sigma-2 Receptor Probing
Research into sigma-2 receptors, which are implicated in cancer and neurodegenerative diseases, has utilized benzamide analogs as probes. Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been used to study these receptors, enhancing our understanding of their role in various pathologies (Xu et al., 2005).
HDAC Inhibition
Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as selective inhibitors of histone deacetylases (HDACs), showing potential in cancer treatment due to their ability to block cell proliferation and induce apoptosis (Zhou et al., 2008).
Synthesis of Polycyclic Amides
The synthesis of polycyclic amides from benzamides and alkynes, through oxidative ortho C-H activation of benzamides, represents another significant application area. This methodology has been crucial in developing isoquinolones and related compounds (Song et al., 2010).
Properties
CAS No. |
27460-73-7 |
---|---|
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-15-13(12-22)6-5-7-16(15)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15-,16?/m1/s1 |
InChI Key |
QZGOPRYNEGQTLA-CWSLVUQWSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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